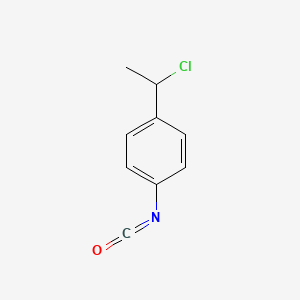
1-(1-Chloroethyl)-4-isocyanatobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Chloroethyl)-4-isocyanatobenzene is an organic compound that belongs to the class of aromatic isocyanates It is characterized by the presence of a chloroethyl group and an isocyanate group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloroethyl)-4-isocyanatobenzene typically involves the reaction of 1-(1-Chloroethyl)benzene with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:
1-(1-Chloroethyl)benzene+Phosgene→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(1-Chloroethyl)-4-isocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, and thiocarbamates.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Addition Reactions: Reagents such as primary or secondary amines, alcohols, and thiols under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Addition Reactions: Formation of ureas, carbamates, and thiocarbamates.
Oxidation and Reduction: Formation of carbonyl compounds or amines.
科学的研究の応用
1-(1-Chloroethyl)-4-isocyanatobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Utilized in the preparation of polymers and coatings with specific properties.
Biological Studies: Investigated for its potential as a reagent in biochemical assays and drug development.
Industrial Applications: Employed in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(1-Chloroethyl)-4-isocyanatobenzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles to form stable adducts. The molecular targets include amino groups in proteins and other biomolecules, leading to the formation of urea or carbamate linkages. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of polymers.
類似化合物との比較
Similar Compounds
- 1-(1-Chloroethyl)-2-isocyanatobenzene
- 1-(1-Chloroethyl)-3-isocyanatobenzene
- 1-(1-Bromoethyl)-4-isocyanatobenzene
Uniqueness
1-(1-Chloroethyl)-4-isocyanatobenzene is unique due to the specific positioning of the chloroethyl and isocyanate groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and applications due to steric and electronic effects.
特性
CAS番号 |
88465-52-5 |
|---|---|
分子式 |
C9H8ClNO |
分子量 |
181.62 g/mol |
IUPAC名 |
1-(1-chloroethyl)-4-isocyanatobenzene |
InChI |
InChI=1S/C9H8ClNO/c1-7(10)8-2-4-9(5-3-8)11-6-12/h2-5,7H,1H3 |
InChIキー |
IPXMKSAVMUIUFG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)N=C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate](/img/structure/B14404059.png)
![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)

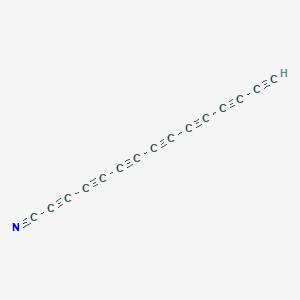




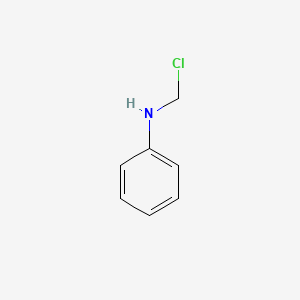
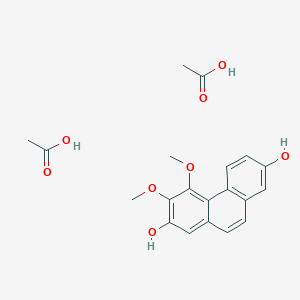
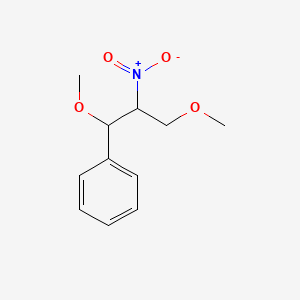
![16-Azabicyclo[10.3.1]hexadec-13-ene](/img/structure/B14404125.png)
